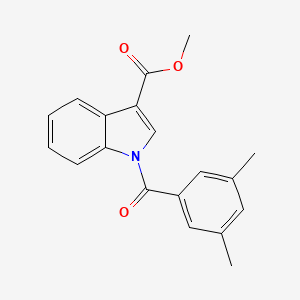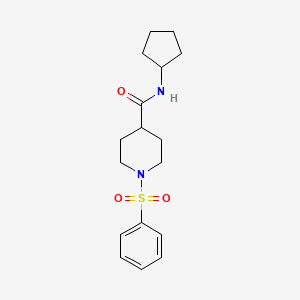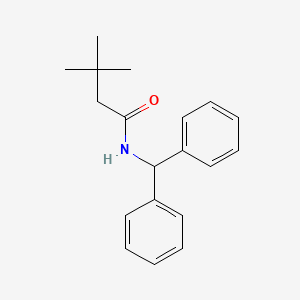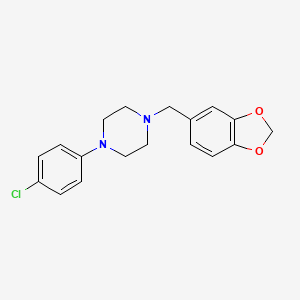
methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate, also known as DMBI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has also been shown to bind to DNA and inhibit its replication, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate in lab experiments is its fluorescent properties, which make it useful for detecting metal ions and studying protein-DNA interactions. However, its potential as a photosensitizer also presents a limitation, as it requires exposure to light and may be toxic to cells.
Direcciones Futuras
There are several potential future directions for research on methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate. One area of interest is its potential as a photosensitizer for photodynamic therapy, which involves using light to activate a photosensitizing agent and selectively kill cancer cells. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate and its potential as an anti-cancer agent. Finally, studies on the neuroprotective effects of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate may lead to its use in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate involves the reaction of 3,5-dimethylbenzoyl chloride with indole-3-carboxylic acid in the presence of a base and a catalyst. The resulting product is then methylated using dimethyl sulfate. The purity and yield of the product can be improved by using different solvents and purification methods.
Aplicaciones Científicas De Investigación
Methyl 1-(3,5-dimethylbenzoyl)-1H-indole-3-carboxylate has been extensively used in scientific research due to its unique properties, such as its ability to act as a fluorescent probe for detecting metal ions and its potential as a photosensitizer for photodynamic therapy. It has also been studied for its potential as an anti-cancer agent and as a tool for studying protein-DNA interactions.
Propiedades
IUPAC Name |
methyl 1-(3,5-dimethylbenzoyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-8-13(2)10-14(9-12)18(21)20-11-16(19(22)23-3)15-6-4-5-7-17(15)20/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZCMPGFZONNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)
![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)



![4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)

![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)


![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)
![2,6-dimethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5833920.png)
